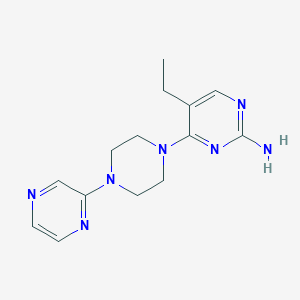

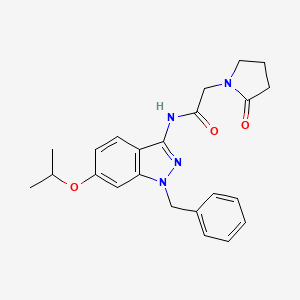

5-ethyl-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-ethyl-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine” is a chemical compound with a molecular weight of 206.29 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N4/c1-2-14-5-7-15(8-6-14)10-3-4-11(12)13-9-10/h3-4,9H,2,5-8H2,1H3,(H2,12,13) . This code provides a specific description of the compound’s molecular structure. The compound has a linear formula of C11H18N4 .Physical And Chemical Properties Analysis

The compound “this compound” is a solid substance . It has a molecular weight of 206.29 and a predicted pKa of 7.71±0.10 . The compound should be stored at a temperature of 2-8°C, in a dark place, and sealed in dry conditions .Applications De Recherche Scientifique

Synthesis and Anti-tubercular Applications

The compound 5-ethyl-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine has been explored in the synthesis and evaluation against tuberculosis. A study detailed the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, which were then evaluated for their anti-tubercular activity. The compounds were synthesized through a multi-step process, starting with the activation of a methylene group, followed by hydrazinolysis, cyclization, and chloro-amine coupling reactions. In silico and in vitro studies identified potent agents against Mycobacterium tuberculosis, demonstrating the potential of these compounds for further lead modification and development as anti-tubercular agents (Vavaiya et al., 2022).

Synthesis and Anticancer Applications

Another study focused on the synthesis of novel pyrazolopyrimidine derivatives with potential anticancer and anti-5-lipoxygenase activities. The compounds were synthesized via the condensation of carboxamide with aromatic aldehydes. Various synthesized compounds were evaluated for their cytotoxic effects against HCT-116 and MCF-7 cell lines, as well as for 5-lipoxygenase inhibition activities. The study provided insights into the structure-activity relationship (SAR) of these compounds, suggesting their potential as anticancer agents (Rahmouni et al., 2016).

Synthesis and Antimicrobial Applications

Research has also explored the synthesis of pyrimidine-linked pyrazole heterocyclic compounds and evaluated their insecticidal and antibacterial potential. These compounds were prepared through cyclocondensation under microwave irradiation, demonstrating the efficiency of microwave-assisted synthesis. The synthesized compounds were assessed for their biological activities against selected microorganisms and pests, indicating their potential as antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).

Safety and Hazards

The compound is associated with the GHS07 signal word “Warning” and has hazard statements H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

5-ethyl-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7/c1-2-11-9-18-14(15)19-13(11)21-7-5-20(6-8-21)12-10-16-3-4-17-12/h3-4,9-10H,2,5-8H2,1H3,(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQBKJIZOFAMLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1N2CCN(CC2)C3=NC=CN=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5568552.png)

![2-benzyl-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568557.png)

![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)

![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)

![methyl 4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5568638.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)

![2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5568646.png)